molecular formula C18H27N3O2 B14773401 Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B14773401
M. Wt: 317.4 g/mol
InChI Key: ZIEBWCHEDSOUFX-UHFFFAOYSA-N
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Description

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with 2-aminophenyl derivatives under controlled conditions . The reaction conditions often include the use of organic solvents such as chloroform or methanol and may require specific temperature and pH adjustments to optimize yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts to drive the reactions efficiently. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate stands out due to its specific spirocyclic structure and the presence of an aminophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-7-5-4-6-14(15)19/h4-7H,8-13,19H2,1-3H3

InChI Key

ZIEBWCHEDSOUFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=CC=C3N

Origin of Product

United States

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